molecular formula C10H14N2 B8439611 1-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopentanecarbonitrile

1-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopentanecarbonitrile

Cat. No. B8439611
M. Wt: 162.23 g/mol
InChI Key: COXVHIKRLSJGRD-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (2.8 g; 64%) was prepared from 3-pyrroline (1.86 g; 27 mmol), cyclopentanone (2.26 g; 27 mmol) and potassium cyanide (1.75 g; 27 mmol) in water (15 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 1.85 (6H, m), 2.08 (2H, m), 3.61 (4H, s), 5.78 (2H, s).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.C1(=O)CCCC1.[C-]#N.[K+].CN(C)[C:17]1([C:22]#[N:23])[CH2:21][CH2:20][CH2:19][CH2:18]1>O>[N:1]1([C:17]2([C:22]#[N:23])[CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:5][CH:4]=[CH:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
N1CC=CC1
Name
Quantity
2.26 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.75 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CC=CC1)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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